Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate
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Overview
Description
4-(tert-Butyl)7-methyl4-azaspiro[25]octane-4,7-dicarboxylate is a synthetic organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)7-methyl4-azaspiro[2.5]octane-4,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable azaspiro compound with tert-butyl and methyl substituents under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors, precise monitoring of reaction parameters, and optimization of reaction conditions are crucial to ensure consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)7-methyl4-azaspiro[2.5]octane-4,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-(tert-Butyl)7-methyl4-azaspiro[2.5]octane-4,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)7-methyl4-azaspiro[2.5]octane-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- tert-Butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate
Comparison: 4-(tert-Butyl)7-methyl4-azaspiro[2.5]octane-4,7-dicarboxylate is unique due to its specific tert-butyl and methyl substituents, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility properties, making it suitable for specific research and industrial purposes.
Biological Activity
Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom into a spiro junction. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula : C13H19N1O3
- Molecular Weight : 269.34 g/mol
The compound's structure allows for various chemical modifications, which can influence its interactions with biological systems, making it a versatile building block in drug development.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, influencing enzyme or receptor activity. Its potential therapeutic applications stem from these interactions, although specific pathways and mechanisms remain to be fully elucidated.
Interaction Studies
Studies have suggested that this compound may exhibit binding affinity towards certain enzymes or receptors, potentially leading to therapeutic outcomes. However, further investigation is necessary to clarify the specific interactions and biological pathways involved.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with related compounds in the azaspiro family. The following table summarizes key structural similarities and differences among selected compounds:
Compound Name | CAS Number | Similarity Index | Notable Biological Activity |
---|---|---|---|
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | 886766-28-5 | 1.00 | Inhibitory effects on serine hydrolases |
4-Boc-4,7-diazaspiro[2.5]octane | 674792-08-6 | 1.00 | Selective inhibition of MAGL |
tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | 1251005-45-4 | 0.89 | Antibacterial properties |
tert-butyl 2,5-diazaspiro[3.4]octane | 1086398-02-8 | 0.89 | Potential anti-inflammatory effects |
(R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | 127199-44-4 | 0.84 | Modulation of neurotransmitter release |
This comparative analysis highlights the unique properties of this compound within its chemical class and its potential for diverse biological activities.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on azaspiro compounds demonstrated that derivatives similar to methyl N-boc-4-azaspiro[2.5]octane exhibited varying degrees of inhibition against serine hydrolases, suggesting potential applications in treating conditions related to enzyme dysregulation .
- Therapeutic Applications : Research has indicated that azaspiro derivatives can act as inhibitors of metalloproteases, which are implicated in various pathological conditions . This positions methyl N-boc-4-azaspiro[2.5]octane as a candidate for further development in therapies targeting diseases associated with extracellular matrix degradation.
- Bioactivity Profiling : A detailed bioactivity profiling of related compounds revealed that modifications at specific positions could enhance selectivity and potency against target enzymes . This suggests that systematic variations in the structure of methyl N-boc-4-azaspiro[2.5]octane could yield compounds with improved biological efficacy.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-O-tert-butyl 7-O-methyl 4-azaspiro[2.5]octane-4,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-5-10(11(16)18-4)9-14(15)6-7-14/h10H,5-9H2,1-4H3 |
InChI Key |
APUREDXTFLCIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)OC |
Origin of Product |
United States |
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